![molecular formula C27H15FO3 B12519209 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-37-9](/img/structure/B12519209.png)
6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and fluorophenyl intermediates, followed by their coupling with a naphthopyran core. Common reagents used in these reactions include:
- Benzofuran-2-carboxylic acid
- 2-Fluorobenzaldehyde
- Naphthopyran derivatives
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
- Oxidation : Conversion to corresponding ketones or aldehydes.
- Reduction : Formation of alcohols or amines.
- Substitution : Introduction of different functional groups.
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or photochromic materials.
Mécanisme D'action
The mechanism of action of 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 6-(1-Benzofuran-2-yl)-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
- 6-(1-Benzofuran-2-yl)-2-(4-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one
Uniqueness: Compared to similar compounds, 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one may exhibit unique properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
652138-37-9 |
|---|---|
Formule moléculaire |
C27H15FO3 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
6-(1-benzofuran-2-yl)-2-(2-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C27H15FO3/c28-22-11-5-4-10-19(22)26-15-23(29)21-14-20(17-8-2-3-9-18(17)27(21)31-26)25-13-16-7-1-6-12-24(16)30-25/h1-15H |
Clé InChI |
MZMZWEPLBBWEIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C5=CC=CC=C53)OC(=CC4=O)C6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
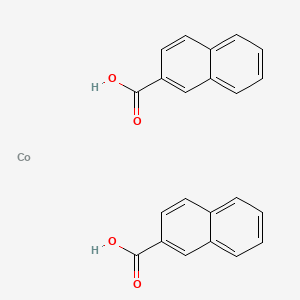
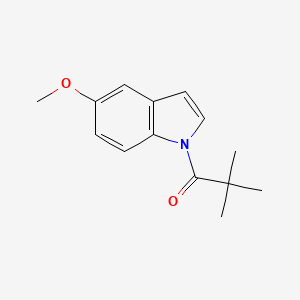

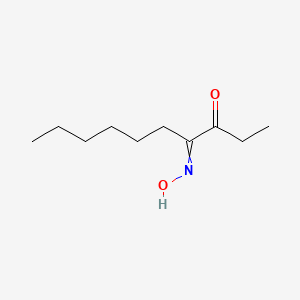

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
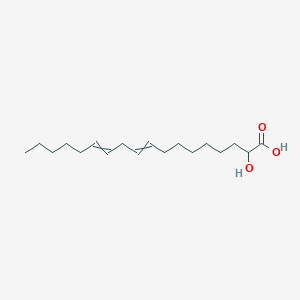
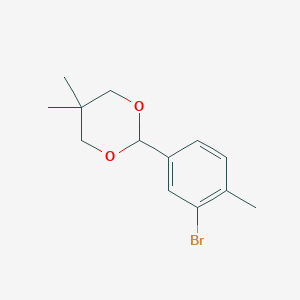
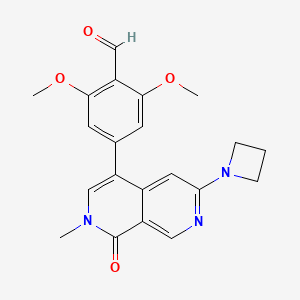
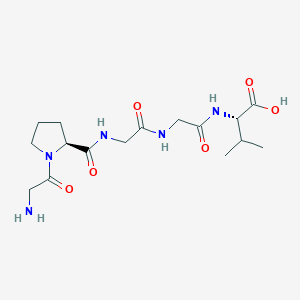

![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
